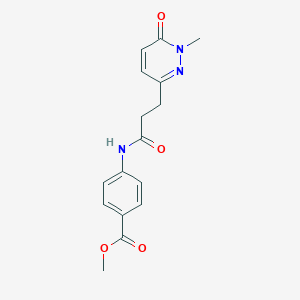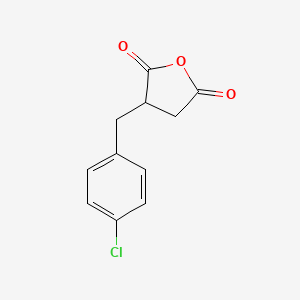![molecular formula C18H15ClN2OS2 B2405237 3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide CAS No. 881944-09-8](/img/structure/B2405237.png)
3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Alzheimer’s Disease Research
3-[(4-Chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide has been explored in the context of Alzheimer’s disease. A study synthesized derivatives of this compound to evaluate as potential drug candidates for treating Alzheimer's disease. These derivatives showed activity against acetylcholinesterase (AChE), an enzyme involved in Alzheimer’s disease, suggesting potential therapeutic applications in this area (Rehman et al., 2018).
Antimicrobial and Anticancer Studies
This compound has also been studied for its antimicrobial and anticancer properties. Research indicates that certain derivatives exhibit significant antibacterial and anticandidal effects against various microbial strains. Additionally, some of these derivatives have demonstrated cytotoxic activities against different cancer cell lines, indicating potential utility in cancer therapy (Dawbaa et al., 2021).
Anticonvulsant Potential
Derivatives of this compound have been evaluated for their anticonvulsant activity. Certain synthesized compounds have shown protection against convulsions, indicating their potential as anticonvulsant agents (Farag et al., 2012).
Molecular Docking and Quantum Chemical Studies
Molecular docking and quantum chemical studies have been performed on derivatives of this compound to understand their interaction with various biological molecules. These studies are crucial in drug design and development, providing insights into the potential biological activities and mechanisms of action of these compounds (Viji et al., 2020).
Urease Inhibition
Another area of interest is the inhibition of urease enzyme. Novel bi-heterocyclic propanamides, which include derivatives of the compound , have shown promising activity against the urease enzyme. This could have implications in treating diseases related to urease activity (Abbasi et al., 2020).
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. While some thiazole derivatives are used in medicine and have acceptable safety profiles, others may be toxic or have other hazards . The specific safety and hazards of “3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide” are not available in the sources I found.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS2/c19-14-6-8-15(9-7-14)23-11-10-17(22)21-18-20-16(12-24-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXCJVBFYCZUPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
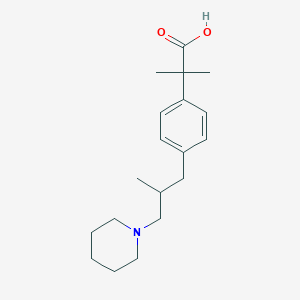


![1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2405157.png)
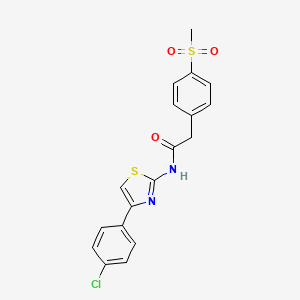
![Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2405161.png)
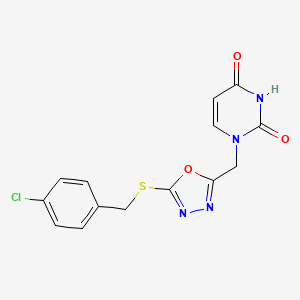
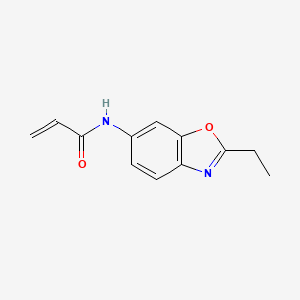
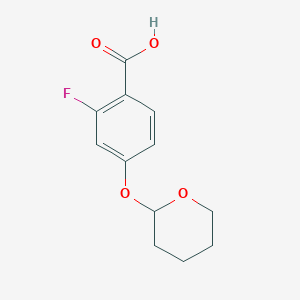
![1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2405166.png)
![3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2405167.png)
![2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2405168.png)
